5-Chloro-1,1,1,2,2-pentafluoropentane
Description
5-Chloro-1,1,1,2,2-pentafluoropentane (C₅H₆ClF₅) is a halogenated fluorocarbon characterized by a pentane backbone substituted with five fluorine atoms and one chlorine atom.
Properties
IUPAC Name |
5-chloro-1,1,1,2,2-pentafluoropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYOAOHSCKQDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022591 | |
| Record name | 5-Chloro-1,1,1,2,2-pentafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024003-32-4 | |
| Record name | 5-Chloro-1,1,1,2,2-pentafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,1,2,2-pentafluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of 1,1,1,2,2-pentafluoropentane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation reactors where the reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxy-1,1,1,2,2-pentafluoropentane.
Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluoropentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 5-Hydroxy-1,1,1,2,2-pentafluoropentane.
Reduction: 1,1,1,2,2-pentafluoropentane.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
5-Chloro-1,1,1,2,2-pentafluoropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Chloro-1,1,1,2,2-pentafluoropentane involves its interaction with various molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical behavior and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-1,1,1,2,2-Pentafluoropentane
- Molecular Formula : C₅H₆BrF₅ (MW: 241.00 g/mol)
- Key Differences: Substituent Effects: Bromine (Br) has a larger atomic radius and lower electronegativity than chlorine (Cl), leading to weaker electron-withdrawing effects. This may reduce bioactivity in contexts where electron density modulation is critical (e.g., nitric oxide inhibition) . Hazards: Classified as UN 1993 (flammable liquid), with hazards including flammability (H225) and acute toxicity (H302+H312+H332).
5-Chloro-1-Pentyne
- Molecular Formula : C₅H₇Cl (MW: 102.56 g/mol)
- Key Differences :
- Functional Groups : The terminal alkyne group in 5-chloro-1-pentyne () introduces high reactivity for click chemistry or polymerization, unlike the saturated pentafluoropentane backbone.
- Physical Properties : Boiling point 67–69°C at 145 mmHg , with density 0.968 g/mL , indicating lower thermal stability compared to the fully fluorinated target compound .
5-Chloro-2-Pentanone Ethylene Ketal
- Molecular Formula : C₇H₁₃ClO₂ (MW: 164.62 g/mol)
- Key Differences: Functionality: The ketal-protected ketone group () enables use in organic synthesis as a protected carbonyl intermediate, contrasting with the fully halogenated, non-polar nature of the target compound. Applications: Likely employed in pharmaceuticals or fragrances, whereas the pentafluoropentane derivative may serve specialized roles in fluorocarbon applications .
5-Chloro-1-oxo-1-(3-Trifluoromethylphenyl)Pentane
Bioactivity and Electron Density Considerations
highlights that electron-withdrawing groups (e.g., Cl) on aromatic rings enhance nitric oxide (NO) inhibition compared to electron-donating groups (e.g., methoxy). For example, halogenated alkanes are often used in medicinal chemistry to stabilize transition states or enhance binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
